Sufenta - 60561-17-3

Sufenta

Catalog Number: EVT-367392
CAS Number: 60561-17-3
Molecular Formula: C28H38N2O9S
Molecular Weight: 578.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sufentanil Citrate is a potent synthetic opioid analgesic. [] Its chemical name is N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide citrate. [] It is classified as a phenylpiperidine derivative and acts as a pure μ-opioid receptor agonist. [] In scientific research, Sufentanil Citrate serves as a valuable tool in investigating opioid receptor pharmacology, pain mechanisms, and anesthetic interactions.

Future Directions
  • Non-Analgesic Applications: Further research into the potential non-analgesic applications of Sufentanil Citrate, such as its impact on glucose metabolism and epithelial-mesenchymal transition in cancer cells, could lead to novel therapeutic strategies. []
Source and Classification

Sufentanil citrate is synthesized from 4-piperidone derivatives, specifically through the modification of the fentanyl structure. It belongs to the class of compounds known as phenylpiperidines, which are characterized by their strong binding affinity to opioid receptors in the central nervous system. This compound is recognized for its rapid onset and short duration of action, making it suitable for use in acute pain management scenarios.

Synthesis Analysis

Methods and Technical Details

The synthesis of sufentanil citrate involves several steps, starting from 4-piperidone. The Siegfried method is a notable approach where 4-piperidone is reacted with phenethyl bromide to produce N-phenethyl-4-piperidone, which is further converted into sufentanil through various chemical transformations. The final step typically involves the formation of the citrate salt by reacting sufentanil base with citric acid.

  1. Starting Materials:
    • 4-Piperidone
    • Phenethyl bromide
    • Citric acid
  2. Key Steps:
    • Formation of N-phenethyl-4-piperidone.
    • Reduction and acylation processes to yield sufentanil.
    • Salt formation with citric acid to produce sufentanil citrate.

The synthesis can be optimized using techniques such as high-performance liquid chromatography for purification and characterization of the final product .

Molecular Structure Analysis

Structure and Data

Sufentanil citrate has a complex molecular structure that can be represented by the following molecular formula:

  • Molecular Formula: C22H28N2O2
  • Molecular Weight: 336.471 g/mol

The structure features a piperidine ring, an amide group, and a phenethyl side chain, which contribute to its high potency as an analgesic agent. The presence of the citrate moiety enhances solubility and stability in pharmaceutical formulations .

Chemical Reactions Analysis

Reactions and Technical Details

Sufentanil citrate undergoes various chemical reactions during synthesis, including:

  1. Alkylation: The introduction of the phenethyl group via alkylation reactions.
  2. Acylation: Formation of amide bonds during the synthesis process.
  3. Salt Formation: Reaction with citric acid to form the citrate salt, which improves solubility.

These reactions are typically monitored using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to ensure purity and yield .

Mechanism of Action

Process and Data

Sufentanil exerts its effects primarily through agonism at the mu-opioid receptors in the central nervous system. Upon administration, it binds to these receptors, leading to:

  • Analgesia: Inhibition of pain pathways.
  • Sedation: Induction of calmness and relaxation.
  • Respiratory Depression: A significant side effect due to its action on brainstem respiratory centers.

The potency of sufentanil is attributed to its high lipophilicity, allowing rapid penetration into the central nervous system .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: Approximately 140 °C (as indicated by differential scanning calorimetry) .
  • Stability: Stable under recommended storage conditions but sensitive to light.

These properties are crucial for formulating effective drug delivery systems that maximize therapeutic efficacy while minimizing side effects .

Applications

Scientific Uses

Sufentanil citrate is widely utilized in clinical settings for:

  • Anesthesia: As part of balanced anesthesia protocols during surgeries.
  • Pain Management: For severe pain relief in postoperative care or chronic pain conditions.
  • Palliative Care: To improve quality of life in terminally ill patients by managing refractory pain.

Research continues into novel delivery systems, such as nanoparticles, to enhance its therapeutic profile further .

Pharmacological Characterization of Sufentanil Citrate

Molecular Structure and Receptor Binding Dynamics

Sufentanil citrate is a synthetic phenylpiperidine opioid agonist with the chemical name N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide citrate. Its molecular formula is C₂₂H₃₀N₂O₂S·C₆H₈O₇, yielding a molecular weight of 578.67 g/mol. The compound features three critical structural elements: a thiophene ring (enhancing lipid solubility), a methoxymethyl group (influencing receptor affinity), and a phenylpropanamide moiety (essential for µ-opioid receptor binding) [1] [9].

Sufentanil exhibits exceptionally high selectivity and binding affinity for the µ-opioid receptor (MOR), with an affinity constant (Ki) of 1.7 nM, approximately 10-fold greater than fentanyl. This results from optimal van der Waals interactions and hydrogen bonding within the MOR binding pocket. Intrinsic efficacy at the MOR is superior to most opioids, enabling near-complete receptor activation at low concentrations. This high efficacy translates to potent G-protein activation, inhibition of adenylate cyclase, reduced neurotransmitter release (e.g., substance P, GABA), and hyperpolarization via potassium channel activation [1] [9].

Table 1: Structural Features Governing Sufentanil’s Receptor Binding

Structural ElementRole in Pharmacology
Thiophene ringEnhances lipophilicity (log P = 3.24) and CNS penetration
Methoxymethyl groupIncreases receptor affinity and selectivity for MOR
PhenylpropanamideCore binding motif for opioid receptors
Piperidine nitrogenFacilitates protonation and ionic bonding with ASP149 in MOR

Pharmacokinetic Properties: Absorption, Distribution, Metabolism, and Excretion

Sufentanil citrate pharmacokinetics follow a three-compartment model with parameters significantly influenced by administration route, age, and clinical status:

  • Absorption: Bioavailability after sublingual administration is 52% (single dose), decreasing to 35% with repeated dosing due to pH-dependent buccal mucosa saturation. Epidural administration shows rapid systemic absorption (Tmax = 10 min), though cerebrospinal fluid (CSF) concentrations peak later (Tmax = 30–60 min), indicating delayed neural transfer [1] [8].
  • Distribution: Plasma protein binding is 93% in healthy adults (primarily to α1-acid glycoprotein), decreasing to 79% in neonates. Volume of distribution (Vd) is 350 L at steady state, reflecting extensive tissue uptake. Distribution half-life is 1.4 minutes (initial) and 17.1 minutes (redistribution) [1] [2].
  • Metabolism: Hepatic and intestinal CYP3A4-mediated metabolism predominates via O-demethylation and N-dealkylation, producing inactive metabolites (norsufentanil). No pharmacologically active metabolites are documented [1] [10].
  • Excretion: Renal excretion accounts for 80% of elimination within 24 hours, with <2% as unchanged drug. Elimination half-life varies by population: 164 minutes (adults), 97 minutes (children), and 434 minutes (neonates) due to immature hepatic clearance [1] [2].

Table 2: Pharmacokinetic Parameters Across Populations

ParameterAdultsNeonatesHepatic Impairment
Half-life (min)164434↑ 2–3 fold
Clearance (L/min)0.920.46↓ 30–50%
Vdss (L)350500Unchanged
Protein Binding (%)9379Variable

Comparative Efficacy with Other μ-Opioid Receptor Agonists

Sufentanil’s pharmacological profile distinguishes it from other MOR agonists through enhanced potency, receptor selectivity, and kinetic properties:

  • Potency: Sufentanil is 5–10 times more potent than fentanyl and 500–1,000 times more potent than morphine in humans. In rodent models, it is 2,300–4,500 times more potent than morphine due to higher receptor affinity and intrinsic efficacy [5] [7] [9].
  • Receptor Selectivity: Sufentanil’s MOR selectivity (Ki = 1.7 nM) exceeds fentanyl (Ki = 19 nM) and morphine (Ki = 45 nM), minimizing δ- and κ-opioid receptor-mediated side effects [1] [9].
  • Context-Sensitive Half-Time: Despite similar elimination half-lives, sufentanil’s context-sensitive half-time (time to 50% plasma decrease after infusion) is shorter than fentanyl’s at durations >4 hours due to smaller Vd [7] [9].
  • Therapeutic Index: The therapeutic index (LD₅₀/ED₅₀) in rats is 26,716 vs. 277 for fentanyl, reflecting a wider safety margin at anesthetic doses [5] [7].

Table 3: Receptor Binding and Relative Potency

OpioidMOR Ki (nM)Relative Potency (Morphine = 1)Therapeutic Index
Sufentanil1.7500–100026,716
Fentanyl19100277
Morphine45170

Mechanisms of Action in Hemodynamic Stability and Stress Response Modulation

Sufentanil demonstrates superior hemodynamic stability compared to other opioids during major surgery via two key mechanisms:

  • Autonomic Modulation: At doses >8 μg/kg, sufentanil suppresses catecholamine release (epinephrine, norepinephrine) by >90% during surgical stress (e.g., sternotomy). This contrasts with fentanyl, which only attenuates catecholamines by 70% at equipotent doses. Sympathetic blockade stabilizes heart rate and blood pressure, reducing intraoperative ischemia risk [3] [5] [7].
  • Cellular Effects: Direct hyperpolarization of cardiac neurons via K+ channel activation reduces arrhythmia susceptibility. Unlike morphine, sufentanil does not provoke histamine release—a key factor in avoiding hypotension [2] [9].

Surgical stress activates the hypothalamic-pituitary-adrenal (HPA) axis, increasing cortisol and glucose. Sufentanil doses of 4–30 μg/kg blunt cortisol release by 60–80% and abolish hyperglycemic responses more effectively than fentanyl or inhaled anesthetics. This is mediated via:

  • Inhibition of corticotropin-releasing hormone (CRH) in the hypothalamus
  • Suppression of adrenocorticotropic hormone (ACTH) release
  • Reduced interleukin-6 (IL-6) production, attenuating systemic inflammation [5] [7] [10].

Table 4: Hemodynamic and Stress Response Outcomes in Cardiac Surgery

ParameterSufentanil (20 μg/kg)Fentanyl (100 μg/kg)Isoflurane
MAP Change (%)+5 ± 3+15 ± 4+25 ± 6
HR Change (%)-8 ± 2+10 ± 3+20 ± 5
Cortisol Reduction (%)856030
Catecholamine Suppression (%)957040

Properties

CAS Number

60561-17-3

Product Name

Sufentanil citrate

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide

Molecular Formula

C28H38N2O9S

Molecular Weight

578.7 g/mol

InChI

InChI=1S/C22H30N2O2S.C6H8O7/c1-3-21(25)24(19-8-5-4-6-9-19)22(18-26-2)12-15-23(16-13-22)14-11-20-10-7-17-27-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-10,17H,3,11-16,18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

OJCZPLDERGDQRJ-UHFFFAOYSA-N

SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

Citrate, Sufentanil
Curasan, Sufentanil
R 30730
R-30730
R30730
Sufenta
Sufentanil
Sufentanil Citrate
Sufentanil curasan
Sufentanil Hameln
Sufentanil Ratiopharm
Sufentanil-hameln
Sufentanil-ratiopharm
SufentanilHameln
SufentanilRatiopharm
Sulfentanil
Sulfentanyl

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.